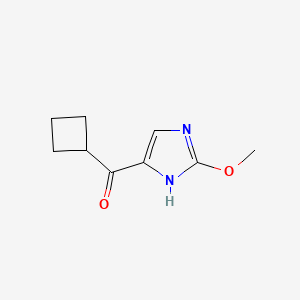
Cyclobutyl(2-methoxy-1H-imidazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl(2-methoxy-1H-imidazol-5-yl)methanone is a synthetic organic compound that features a cyclobutyl group attached to a methoxy-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(2-methoxy-1H-imidazol-5-yl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal and ammonia or other nitrogen-containing compounds.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be attached through alkylation reactions, often using cyclobutyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Scientific Research Applications
Cyclobutyl(2-methoxy-1H-imidazol-5-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclobutyl(2-methoxy-1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Cyclobutyl(2-methoxy-1H-imidazol-5-yl)methanone can be compared with other similar compounds:
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
cyclobutyl-(2-methoxy-1H-imidazol-5-yl)methanone |
InChI |
InChI=1S/C9H12N2O2/c1-13-9-10-5-7(11-9)8(12)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
ZUJSVLGGNMNBIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N1)C(=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















